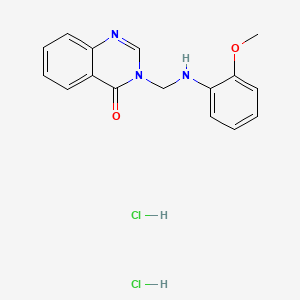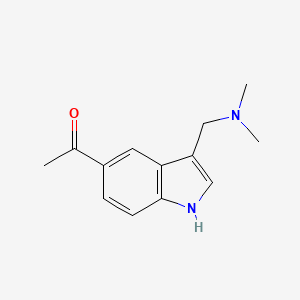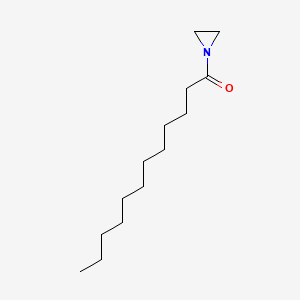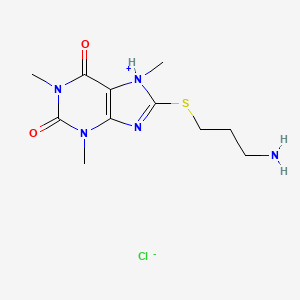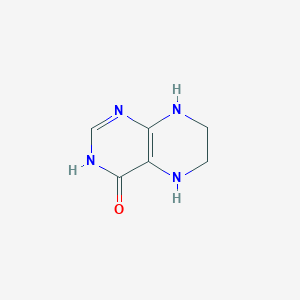
5,6,7,8-Tetrahydro-4(1H)-pteridinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6,7,8-Tetrahydro-4(1H)-pteridinone is a heterocyclic organic compound that belongs to the class of pteridines Pteridines are known for their diverse biological activities and are found in various natural products, including folic acid and biopterin
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydro-4(1H)-pteridinone can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2,4,5-triaminopyrimidine with formic acid under reflux conditions can yield this compound. Another method involves the use of multi-component reactions, which are known for their efficiency and high yields .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydro-4(1H)-pteridinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pteridinone derivatives.
Reduction: Reduction reactions can yield tetrahydropteridines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the pteridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various substituted pteridines and tetrahydropteridines, which can have significant biological activities .
Scientific Research Applications
5,6,7,8-Tetrahydro-4(1H)-pteridinone has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex pteridine derivatives.
Biology: The compound is used in studies related to enzyme inhibition and metabolic pathways.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydro-4(1H)-pteridinone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities. The pathways involved in these mechanisms are often related to the metabolism of folic acid and other pteridine derivatives .
Comparison with Similar Compounds
Similar Compounds
- 5,6,7,8-Tetrahydroquinoline
- 5,6,7,8-Tetrahydro-4H-chromene
- 5,6,7,8-Tetrahydro-4H-pyran
Uniqueness
5,6,7,8-Tetrahydro-4(1H)-pteridinone is unique due to its specific pteridine ring structure, which imparts distinct biological activities. Unlike other similar compounds, it has a higher affinity for certain enzymes and receptors, making it a valuable compound in medicinal chemistry and drug development .
Properties
CAS No. |
49539-13-1 |
|---|---|
Molecular Formula |
C6H8N4O |
Molecular Weight |
152.15 g/mol |
IUPAC Name |
5,6,7,8-tetrahydro-3H-pteridin-4-one |
InChI |
InChI=1S/C6H8N4O/c11-6-4-5(9-3-10-6)8-2-1-7-4/h3,7H,1-2H2,(H2,8,9,10,11) |
InChI Key |
YMYLCENGLBCRLP-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C(N1)C(=O)NC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


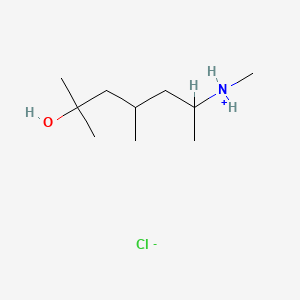


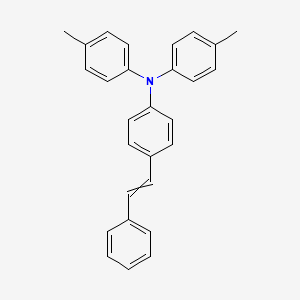
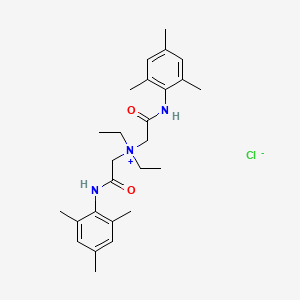

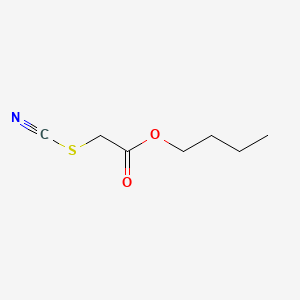
![2-Cyclohexyl-3-hydroxy-1-(3-methyl-3,8-diazabicyclo[3.2.1]octan-8-yl)-2-phenylpropan-1-one](/img/structure/B13769527.png)

![3-[2-(2-Heptyl-4,5-dihydro-1H-imidazol-1-yl)ethoxy]propionic acid](/img/structure/B13769543.png)
